molecular formula C20H19NO5 B3011242 (S)-Fmoc-2-carboxymorpholine CAS No. 1629738-61-9

(S)-Fmoc-2-carboxymorpholine

Cat. No. B3011242
CAS RN: 1629738-61-9
M. Wt: 353.374
InChI Key: TUZVFPRISNDQLQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-2-carboxymorpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of morpholine, which is a cyclic amine that is widely used as a building block in various organic syntheses. (S)-Fmoc-2-carboxymorpholine is an important intermediate in the synthesis of peptides and proteins, and it has various applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Apoptosis Protein Inhibitors

“(S)-Fmoc-2-carboxymorpholine” is utilized in the field of medical chemistry, particularly in the development of apoptosis protein inhibitors . These inhibitors play a crucial role in regulating cell death, which is vital for cancer research and therapy. By manipulating apoptosis, scientists can potentially control the proliferation of cancer cells.

Thrombin Inhibition

This compound is used to prepare heterocyclic core analogs of direct thrombin inhibitors . Thrombin is a key enzyme in the blood coagulation process, and its inhibition is essential for preventing thrombosis, making this application significant for cardiovascular disease treatments.

Peptide Synthesis

In peptide synthesis, “(S)-Fmoc-2-carboxymorpholine” is employed as a protecting group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine functionality during the synthesis process, allowing for the sequential construction of peptide chains .

Pharmaceutical Research

The compound’s properties are explored in pharmaceutical research for developing new medications. Its molecular structure and reactivity make it a valuable building block in the synthesis of various pharmacologically active molecules .

Chemical Property Analysis

“(S)-Fmoc-2-carboxymorpholine” has been studied for its chemical properties, including melting point, boiling point, density, and molecular weight. Understanding these properties is essential for its application in different chemical reactions and processes .

Supplier and Market Analysis

The availability and sourcing of “(S)-Fmoc-2-carboxymorpholine” from suppliers are crucial for its application in research and industry. Market analysis helps in understanding the demand, supply chain, and cost implications for its use in scientific applications .

properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVFPRISNDQLQ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Fmoc-2-carboxymorpholine

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